N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(benzylsulfonyl)butanamide
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Overview
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(benzylsulfonyl)butanamide is a complex organic compound that features a benzimidazole moiety linked to a phenyl ring, which is further connected to a butanamide chain with a benzylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(benzylsulfonyl)butanamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of Phenyl Ring: The phenyl ring can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
Formation of Butanamide Chain: The butanamide chain can be synthesized by reacting the intermediate with a butanoyl chloride in the presence of a base like triethylamine.
Introduction of Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via sulfonylation using benzylsulfonyl chloride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The phenyl ring and benzimidazole moiety can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid, while nucleophilic substitution can use reagents like sodium azide or thiols.
Major Products
Oxidation: N-oxides of the benzimidazole moiety.
Reduction: Sulfides from the reduction of the sulfonyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(benzylsulfonyl)butanamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(benzylsulfonyl)butanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylsulfonyl)butanamide: Similar structure but with a methylsulfonyl group instead of a benzylsulfonyl group.
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide: Similar structure but with a phenylsulfonyl group.
Uniqueness
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(benzylsulfonyl)butanamide is unique due to the presence of the benzylsulfonyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-benzylsulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c28-23(11-6-16-31(29,30)17-18-7-2-1-3-8-18)25-20-14-12-19(13-15-20)24-26-21-9-4-5-10-22(21)27-24/h1-5,7-10,12-15H,6,11,16-17H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYDAARTIVKHCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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